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Compound of Interest

Compound Name: 2,6-Diaminonicotinic acid

Cat. No.: B069823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-
diaminonicotinic acid, a crucial scaffold in medicinal chemistry and drug development. The

following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, detailed experimental protocols for data acquisition, and a visual

representation of the analytical workflow. This information is intended to serve as a valuable

resource for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra in public databases, the following

tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,6-
diaminonicotinic acid. These predictions are based on established principles of spectroscopy

and data from structurally related compounds, including 2,6-diaminopyridine and nicotinic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet 1H H-4

~6.0 - 6.2 Doublet 1H H-5

~6.5 - 7.0 (broad) Singlet 4H -NH₂ (at C2 and C6)

~12.0 - 13.0 (broad) Singlet 1H -COOH

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~168 - 172 C=O (Carboxylic Acid)

~158 - 162 C-2

~155 - 159 C-6

~140 - 145 C-4

~105 - 110 C-3

~95 - 100 C-5

Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretching (Amino groups)

3300 - 2500 Strong, Very Broad
O-H stretching (Carboxylic

acid)

~1700 - 1680 Strong
C=O stretching (Carboxylic

acid)

~1640 - 1600 Strong N-H bending (Amino groups)

~1600, ~1580, ~1470 Medium to Strong
C=C and C=N stretching

(Pyridine ring)

~1300 - 1200 Medium
C-N stretching (Aromatic

amine)

~900 - 650 Medium to Weak C-H out-of-plane bending

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of 2,6-
diaminonicotinic acid.

NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 2,6-diaminonicotinic acid in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Vortex the sample until the solid is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: 500 MHz NMR Spectrometer.

Solvent: DMSO-d₆.
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Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16.

Relaxation Delay: 2.0 seconds.

Acquisition Time: 4.0 seconds.

Spectral Width: 16 ppm.

Referencing: The residual DMSO peak at 2.50 ppm is used as the internal reference.

3. ¹³C NMR Spectroscopy:

Instrument: 125 MHz NMR Spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 seconds.

Acquisition Time: 1.5 seconds.

Spectral Width: 240 ppm.

Referencing: The DMSO-d₆ carbon signals at 39.52 ppm are used as the internal reference.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2,6-diaminonicotinic acid with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Mode: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be recorded prior to sample analysis.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2,6-diaminonicotinic acid.
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Caption: Workflow for the Spectroscopic Analysis of 2,6-Diaminonicotinic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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